molecular formula C18H12F3N3O2S2 B6065365 (5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6065365
M. Wt: 423.4 g/mol
InChI Key: RGXQUSFSUBFUMO-KUKWIGCUSA-N
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Description

The compound (5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a thiazolidinone core, a trifluoromethyl group, and a diazenyl linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the diazenyl group: The diazenyl group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with a phenol derivative.

    Attachment of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, the compound’s unique chemical properties can be harnessed for the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The diazenyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[2-hydroxy-5-[[3-(trifluoromethyl)phenyl]diazenyl]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2S2/c1-24-16(26)15(28-17(24)27)8-10-7-13(5-6-14(10)25)23-22-12-4-2-3-11(9-12)18(19,20)21/h2-9,25H,1H3/b15-8+,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXQUSFSUBFUMO-KUKWIGCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)N=NC3=CC=CC(=C3)C(F)(F)F)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)N=NC3=CC=CC(=C3)C(F)(F)F)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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